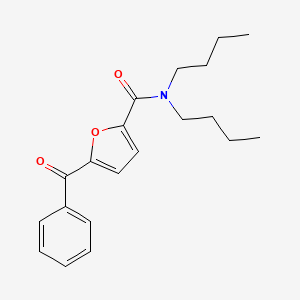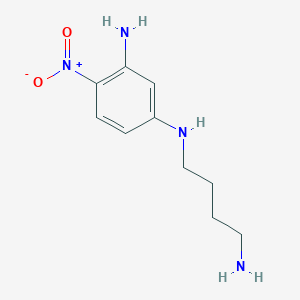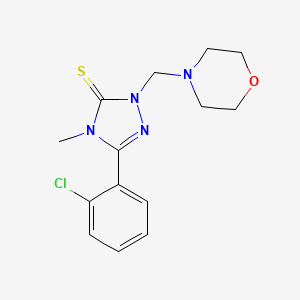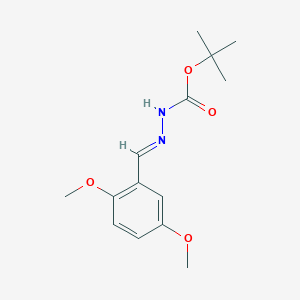![molecular formula C18H17BrClN3O3S B11104462 5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide](/img/structure/B11104462.png)
5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a bromophenyl group, an oxadiazole ring, a chlorobenzene moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 4-bromobenzohydrazide can react with a suitable carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the chlorinated oxadiazole derivative with diethylamine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, leading to various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxadiazole or bromophenyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s structural features suggest potential biological activity. It could be explored for its antimicrobial, antifungal, or anticancer properties, given the known activities of similar sulfonamide and oxadiazole derivatives.
Medicine
In medicine, derivatives of this compound might be investigated for their potential as therapeutic agents. Sulfonamides are well-known for their antibacterial properties, and the unique structure of this compound could lead to new drug candidates.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting their activity or altering cellular pathways. The oxadiazole ring and sulfonamide group are known to interact with biological targets, potentially disrupting microbial cell walls or interfering with DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol
- 5-Phenyl-1,3,4-oxadiazol-2-ol
Uniqueness
Compared to these similar compounds, 5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide is unique due to the presence of both the sulfonamide and diethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in one molecule provides a versatile platform for further chemical modifications and applications.
This detailed overview highlights the complexity and potential of this compound in various scientific fields
Properties
Molecular Formula |
C18H17BrClN3O3S |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C18H17BrClN3O3S/c1-3-23(4-2)27(24,25)16-11-13(7-10-15(16)20)18-22-21-17(26-18)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
LMZMURZVCYYPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11104385.png)
![(3,5-diphenyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methyl phenylcarbamate](/img/structure/B11104394.png)
![2-methoxy-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104396.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104404.png)
![2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B11104412.png)

![2-(3-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11104427.png)
![methyl 4-[(E)-(2-{4-oxo-4-[(2,4,6-trimethylphenyl)amino]butanoyl}hydrazinylidene)methyl]benzoate](/img/structure/B11104435.png)
![Ethyl 3-amino-4,6-dimethyl-5-(phenylcarbamoyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11104440.png)
![Ethenyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11104448.png)


![Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]](/img/structure/B11104482.png)
